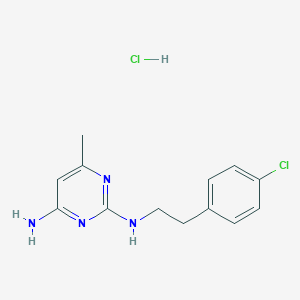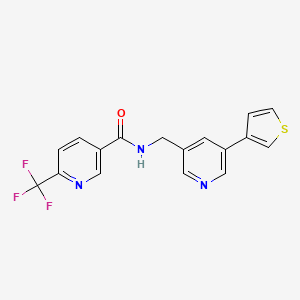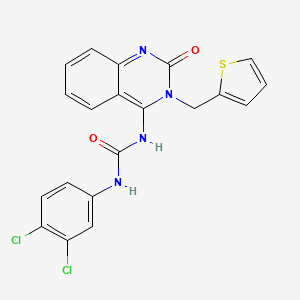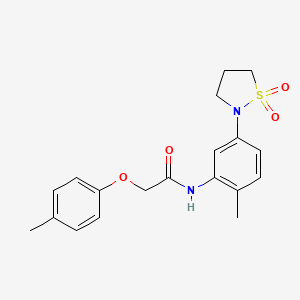
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide” is a complex organic compound. Pyrazoles, which are part of this compound, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A large number of synthesis procedures for pyrazoles known today directly employ primary amines as substrates . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure also includes a quinoxalin-2-yl group and a phenyl group, both of which are connected by an amino group.Chemical Reactions Analysis
Pyrazoles can be obtained by numerous synthetic methods . Over the past decade, a new specific application has appeared for N-substituted pyrazoles, i.e., as a metal-coordinating directing group for transition-metal-catalyzed reactions . A large number of such chemical transformations significantly increase interest in pyrazole-functionalized molecules .Applications De Recherche Scientifique
Theoretical Investigation of Antimalarial Activity
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, for their potential antimalarial activity. These derivatives showed significant antimalarial properties, with one compound demonstrating outstanding activity through IC50=1.2µM due to the presence of a quinoxaline moiety. Theoretical calculations supported these findings, highlighting the importance of the quinoxaline structure in enhancing antimalarial efficacy. This research underscores the potential of such derivatives in developing new antimalarial agents (Fahim & Ismael, 2021).
Cytotoxic Activity Against Cancer Cell Lines
Another study focused on the cytotoxic activity of novel sulfonamide derivatives, including compounds structurally related to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, against cancer cell lines. These derivatives exhibited significant cytotoxic effects, particularly against breast and colon cancer cell lines, suggesting their potential as chemotherapeutic agents (Ghorab et al., 2015).
Synthesis of Isoxazole Fused Quinoline Scaffolds
Research into the synthesis of isoxazole fused quinoline scaffolds, involving reactions with compounds similar to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, highlighted a green and efficient approach. This work contributes to the development of novel compounds with potential biological activity, showcasing the versatility of quinoline and isoxazole derivatives in medicinal chemistry (Poomathi et al., 2015).
Coordination Complexes and Antioxidant Activity
A study on the synthesis of coordination complexes from pyrazole-acetamide derivatives, related to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, revealed their significant antioxidant activity. These complexes present a promising avenue for the development of new antioxidant agents, demonstrating the potential of sulfonamide derivatives in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Interaction Studies with Methyl Acetate
Interaction studies involving methyl acetate and aqueous solutions of quinoxaline derivatives, akin to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, focused on the effects of temperature and concentration. This research contributes to understanding the physicochemical interactions of such derivatives, potentially informing their formulation and application in various fields (Raphael et al., 2015).
Orientations Futures
The pyrazole nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, there is significant potential for future research and development in this area .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a process of binding, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer .
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be beneficial for antifungal activity in the electrostatic region , suggesting that this compound may also be influenced by environmental factors.
Propriétés
IUPAC Name |
N-[3-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S/c1-13(28)22-14-6-5-7-15(10-14)23-19-20(25-18-9-4-3-8-17(18)24-19)26-31(29,30)16-11-21-27(2)12-16/h3-12H,1-2H3,(H,22,28)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKGULUYFLTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)
